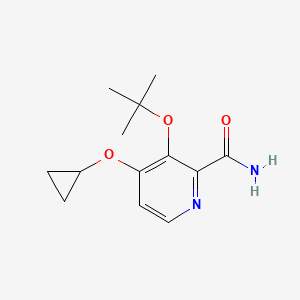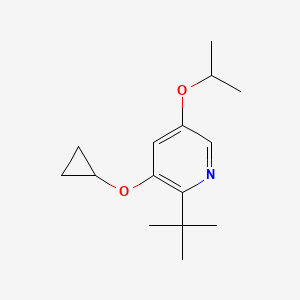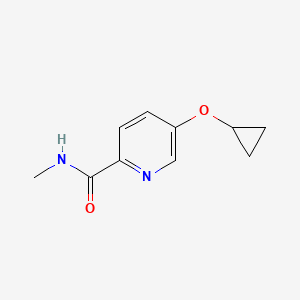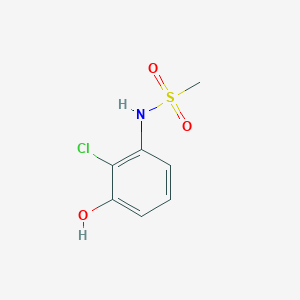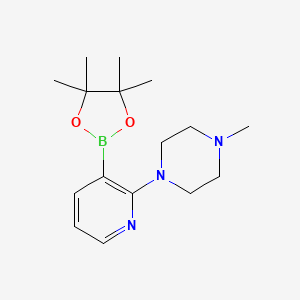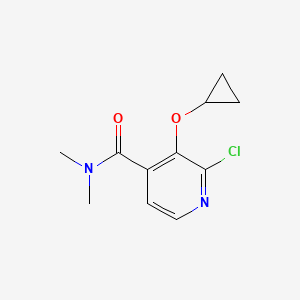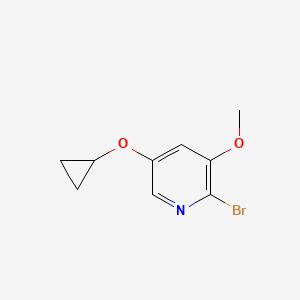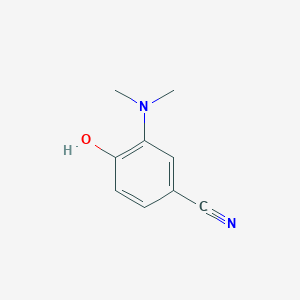
3-(Dimethylamino)-4-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with dimethylamine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures and under nitrogen protection to prevent oxidation . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-dimethylaminobenzophenone.
Reduction: Formation of 3-(dimethylamino)-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-diaminopropane
- 4-Dimethylaminopyridine
Uniqueness
3-(Dimethylamino)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for use in various solvents and reaction conditions .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-5-7(6-10)3-4-9(8)12/h3-5,12H,1-2H3 |
Clave InChI |
KJHCZKFVCZXDDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


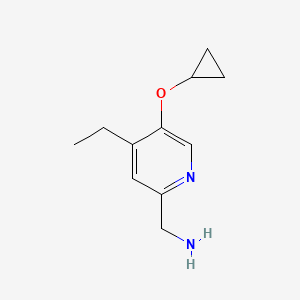

![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
